- Preparation of 6,8,10-undecatriene-4-one and perfume composition, Japan, , ,

Cas no 922-65-6 (1,4-pentadien-3-ol)

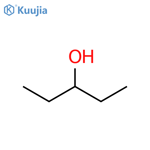

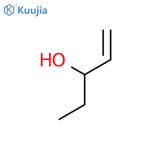

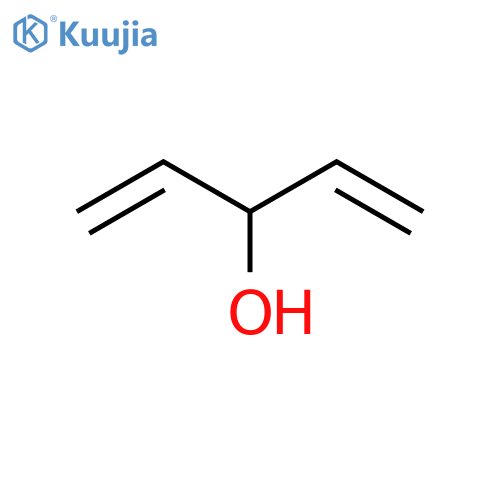

1,4-pentadien-3-ol structure

Nombre del producto:1,4-pentadien-3-ol

Número CAS:922-65-6

MF:C5H8O

Megavatios:84.1164216995239

MDL:MFCD00008633

CID:40230

PubChem ID:70204

1,4-pentadien-3-ol Propiedades químicas y físicas

Nombre e identificación

-

- 1,4-pentadien-3-ol

- penta-1,4-dien-3-ol

- Divinyl carbinol

- 1,4-Pentadien-3-ol, stabilized

- 3-Hydroxy-1,4-pentadiene

- Diethenylmethyl alcohol

- Divinylcarbinol

- Divinylmethanol

- DTXSID00238922

- MFCD00008633

- AKOS015915437

- Penta1,4dien3ol

- NS00039448

- SY236737

- 1,4-Pentadien-3-ol, contains 0.4% hydroquinone as stabilizer, >=96%

- STL557022

- CS-0064552

- EINECS 213-080-9

- DTXCID50161413

- BBL103212

- A10932

- CCRIS 8963

- EN300-98370

- 922-65-6

-

- MDL: MFCD00008633

- Renchi: 1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2

- Clave inchi: ICMWSAALRSINTC-UHFFFAOYSA-N

- Sonrisas: OC(C=C)C=C

Atributos calculados

- Calidad precisa: 84.05750

- Masa isotópica única: 84.057515

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 6

- Cuenta de enlace giratorio: 2

- Complejidad: 49

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 1

- Superficie del Polo topológico: 20.2

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Colorless Transparent Liquid

- Denso: 0.865 g/mL at 25 °C(lit.)

- Punto de ebullición: 115-116 °C(lit.)

- Punto de inflamación: Fahrenheit: 89.6 ° f

Celsius: 32 ° c - índice de refracción: n20/D 1.445(lit.)

- PSA: 20.23000

- Logp: 0.71930

- Disolución: Not determined

1,4-pentadien-3-ol Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H226-H302-H412

- Declaración de advertencia: P273-P301+P312+P330-P403+P235

- Número de transporte de mercancías peligrosas:UN 1987 3/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 10-22

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:2-8°C

- Categoría de embalaje:III

- Términos de riesgo:R10; R22

- Nivel de peligro:3.2

- Grupo de embalaje:III

- Período de Seguridad:3.2

1,4-pentadien-3-ol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1135192-10g |

Penta-1,4-dien-3-ol |

922-65-6 | 98% | 10g |

¥718.00 | 2024-04-25 | |

| TRC | P227160-5g |

1,4-Pentadien-3-ol |

922-65-6 | 5g |

$ 132.00 | 2023-09-06 | ||

| Cooke Chemical | BD0155253-25g |

1,4-Pentadien-3-ol |

922-65-6 | 97%(stabilizedwith0.4%HQ) | 25g |

RMB 1990.40 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02718-25g |

1,4-pentadien-3-ol |

922-65-6 | ≥96% | 25g |

¥4908.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D634822-1g |

1,4-Pentadien-3-ol |

922-65-6 | 95% | 1g |

$360 | 2024-06-05 | |

| eNovation Chemicals LLC | D514683-250g |

1,4-Pentadien-3-ol |

922-65-6 | 95% | 250g |

$1050 | 2024-05-24 | |

| Enamine | EN300-98370-5.0g |

penta-1,4-dien-3-ol |

922-65-6 | 95.0% | 5.0g |

$119.0 | 2025-03-21 | |

| Enamine | EN300-98370-5g |

penta-1,4-dien-3-ol |

922-65-6 | 95% | 5g |

$119.0 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1135192-25g |

Penta-1,4-dien-3-ol |

922-65-6 | 98% | 25g |

¥1419.00 | 2024-04-25 | |

| Enamine | EN300-98370-10.0g |

penta-1,4-dien-3-ol |

922-65-6 | 95.0% | 10.0g |

$213.0 | 2025-03-21 |

1,4-pentadien-3-ol Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condiciones de reacción

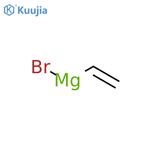

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 40 °C

1.2 Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; reflux → 0 °C

1.3 0 °C; 0 °C → 23 °C; 2 h, 23 °C; 23 °C → -20 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; reflux → 0 °C

1.3 0 °C; 0 °C → 23 °C; 2 h, 23 °C; 23 °C → -20 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Enantioselective Total Synthesis of Pladienolide B: A Potent Spliceosome Inhibitor, Organic Letters, 2012, 14(18), 4730-4733

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 40 °C; 1 h, 30 - 40 °C; 1.5 h, rt; cooled

1.2 1 h, 5 - 15 °C; 1 h, rt

1.2 1 h, 5 - 15 °C; 1 h, rt

Referencia

- 6,8,10-undecatrien-3- or 4-ol, preparation thereof, and fragrance compositions containing the same, Japan, , ,

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → rt; 1 - 3 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- A Cu/Pd Cooperative Catalysis for Enantioselective Allylboration of Alkenes, Journal of the American Chemical Society, 2015, 137(43), 13760-13763

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Selectfluor Solvents: Acetonitrile ; 3 min, 150 °C

Referencia

- A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor, Journal of Organic Chemistry, 2009, 74(5), 2179-2182

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 25 °C; 2.5 h, reflux; 0 °C

1.2 0 °C; 1 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C; 1 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Divinylcarbinol Desymmetrization Strategy: A Concise and Reliable Approach to Chiral Hydroxylated Fatty Acid Derivatives, Journal of Organic Chemistry, 2021, 86(5), 3970-3980

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Methanol , Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(2S,2′S,5S,5′S)-1,1′-(1… Solvents: Methanol ; 1.6 atm, 21 °C

Referencia

- Stereoselectivity in the rhodium-catalyzed reductions of non-conjugated dienes, Advanced Synthesis & Catalysis, 2009, 351(9), 1333-1343

Synthetic Routes 10

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Olefin-Migrative Cleavage of Cyclopropane Rings through the Nickel-Catalyzed Hydrocyanation of Allenes and Alkenes, Advanced Synthesis & Catalysis, 2017, 359(7), 1170-1176

Synthetic Routes 11

Synthetic Routes 12

Condiciones de reacción

1.1 Catalysts: Bromotrimethylsilane Solvents: Methanol ; 5 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referencia

- The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide, Organic & Biomolecular Chemistry, 2008, 6(12), 2168-2172

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Diethyl ether , Tetrahydrofuran

Referencia

- An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reaction, Journal of the Chemical Society, 1986, (5), 829-36

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 40 °C; 1 h, 30 - 40 °C; 1.5 h, rt

1.2 1 h, 5 - 15 °C; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 1 h, 5 - 15 °C; 1 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Preparation of 6,8,10-undeca-triene-2-one and perfume composition, Japan, , ,

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt → 40 °C; rt; 1.5 h, rt

1.2 Solvents: Water ; 1 h, 5 - 15 °C; 1 h, rt

1.2 Solvents: Water ; 1 h, 5 - 15 °C; 1 h, rt

Referencia

- 8,9-Epoxyundeca-1,3,5-trienes, their preparation, and perfume compositions containing them, Japan, , ,

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Synthesis of Well-Defined Polyethylene-Based 3-Miktoarm Star Copolymers and Terpolymers, Macromolecules (Washington, 2016, 49(7), 2630-2638

1,4-pentadien-3-ol Raw materials

- Methyl formate

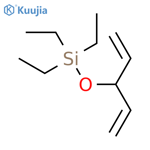

- 3-TRIETHYLSILOXY-1,4-PENTADIENE

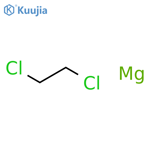

- chlorovinylmagnesium

- Ethyl formate

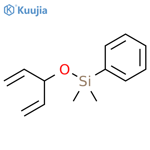

- Benzene, [[(1-ethenyl-2-propen-1-yl)oxy]dimethylsilyl]-

- vinylmagnesium bromide solution

1,4-pentadien-3-ol Preparation Products

1,4-pentadien-3-ol Literatura relevante

-

Ben. J. Tickner,Sanna Komulainen,Sanna Palosaari,Janne Heikkinen,Petri Lehenkari,Vladimir V. Zhivonitko,Ville-Veikko Telkki RSC Adv. 2022 12 1479

-

Zhiming Wang,Xingzhu Xu,Zhanshou Gu,Wei Feng,Houjun Qian,Zhengyi Li,Xiaoqiang Sun,Ohyun Kwon Chem. Commun. 2016 52 2811

-

Iain McCulloch,Weimin Zhang,Martin Heeney,Clare Bailey,Mark Giles,David Graham,Maxim Shkunov,David Sparrowe,Steven Tierney J. Mater. Chem. 2003 13 2436

-

Ching-Nung Chen,Duen-Ren Hou Org. Biomol. Chem. 2016 14 6762

-

5. A cis-perhydroindanone synthesis utilising an intramolecular Diels–Alder reactionJan J. S. Bajorek,James K. Sutherland J. Chem. Soc. Perkin Trans. 1 1975 1559

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno alcoholes secundarios

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno Alcoholes y poliolos alcoholes secundarios

922-65-6 (1,4-pentadien-3-ol) Productos relacionados

- 598-32-3(3-Buten-2-ol)

- 2171280-91-2(5-(3S)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid)

- 1706439-74-8((4-Methyl-piperidin-3-yl)-pyrrolidin-1-yl-methanone)

- 1212815-19-4(5-[(1S)-1-aminoethyl]pyridin-2-ol)

- 941971-00-2(N-(4-chlorophenyl)methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide)

- 2171854-19-4(3-cyclopropyl-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid)

- 2225141-86-4(1H-pyrazolo3,4-bpyridine-4-carboxylic acid hydrochloride)

- 1805198-75-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-acetate)

- 2229322-08-9(methyl 2-hydroxy-5-(nitromethyl)benzoate)

- 865659-24-1(N,N-Dimethyl-N'-{5-4-(methylsulfonyl)benzoyl-1,3-thiazol-2-yl}iminoformamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:922-65-6)1,4-pentadien-3-ol

Pureza:99%

Cantidad:25g

Precio ($):308.0